molecular formula C15H14N2O3 B164253 Compound C108 CAS No. 15533-09-2

Compound C108

Cat. No.: B164253
CAS No.: 15533-09-2
M. Wt: 270.28 g/mol
InChI Key: RFQLSGLJJDPZDT-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound C108 involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Compound C108 primarily undergoes substitution reactions due to the presence of reactive functional groups, such as the hydroxyl and hydrazone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can lead to the formation of quinone derivatives .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .

Properties

IUPAC Name

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Compound C108 interact with its target and what are the downstream effects?

A1: this compound inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, this compound disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of this compound is a decrease in MCL1. []

Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?

A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. This compound, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []

Q3: Has the efficacy of combining this compound and Venetoclax been tested in a biological model?

A3: Yes, research has shown that combining this compound with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both this compound and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of this compound as a synergistic agent to overcome Venetoclax resistance.

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